molecular formula C22H27N3O4S B2636616 N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896272-01-8

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2636616
M. Wt: 429.54
InChI Key: SDKONTNGMVOVIL-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as DPO, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DPO is a derivative of oxalamide and has been synthesized using various methods.

Scientific Research Applications

Catalytic Applications

  • Copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes have been facilitated by ligands similar to the compound . These reactions lead to the formation of internal alkynes, showcasing the potential of such compounds in synthetic organic chemistry for the construction of complex molecules (Chen et al., 2023).

Synthetic Methodology

  • Novel synthetic approaches involving oxalamide derivatives for generating N-(2-carboxyphenyl)aryloxalmonoamides highlight the utility of oxalamide compounds in creating anthranilic acid derivatives and oxalamides, indicating their potential in pharmaceutical synthesis (Mamedov et al., 2016).

Structural and Electronic Studies

  • Spectroscopic and structural investigations of derivatives related to the mentioned compound have been conducted, with a focus on understanding the impact of methyl groups on intermolecular interactions. Such studies are crucial for the design of materials with specific electronic and optical properties (Akram et al., 2020).

Supramolecular Chemistry

  • Hydrogen-bonded supramolecular networks involving oxalamide compounds demonstrate their potential in the design of complex molecular architectures. These structures are of interest for their potential applications in materials science and molecular recognition (Lee, 2010).

Pharmaceutical Research

  • In the realm of pharmaceutical sciences, oxalamide derivatives have been explored for their anticonvulsant activities. Such research underscores the therapeutic potential of oxalamide compounds in developing new treatments for epilepsy and related disorders (Nikalje et al., 2012).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-15-6-8-20(9-7-15)30(28,29)25-10-4-5-19(25)14-23-21(26)22(27)24-18-12-16(2)11-17(3)13-18/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKONTNGMVOVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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